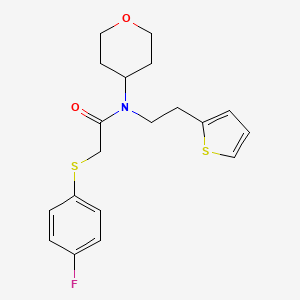

2-((4-fluorophenyl)thio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a 4-fluorophenylthio group, a tetrahydro-2H-pyran-4-yl moiety, and a 2-(thiophen-2-yl)ethyl substituent. The thiophen-2-yl ethyl group introduces aromaticity and electronic effects, which may influence interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO2S2/c20-15-3-5-18(6-4-15)25-14-19(22)21(16-8-11-23-12-9-16)10-7-17-2-1-13-24-17/h1-6,13,16H,7-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLMTKPDEXCCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CCC2=CC=CS2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide , also known by its CAS number 1798543-78-8, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure with a molecular formula of and a molecular weight of 379.51 g/mol. The presence of a fluorine atom in the 4-position of the phenyl ring is significant for its biological activity, potentially enhancing lipophilicity and receptor binding affinity.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiophenes and tetrahydropyrans have shown promising activity against various bacterial strains and fungi. The specific activity of 2-((4-fluorophenyl)thio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide against pathogens like Candida albicans and Aspergillus fumigatus remains to be fully elucidated but is hypothesized based on structural analogs.

Anticancer Potential

Compounds with similar scaffolds have demonstrated anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on related thioether compounds have reported IC50 values in the micromolar range against cancer cell lines such as the HCT-116 colon carcinoma line. Further investigations are needed to assess whether 2-((4-fluorophenyl)thio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide exhibits comparable efficacy.

The biological mechanisms underlying the activity of this compound may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to decreased cell proliferation.

- Interaction with Receptors : The fluorinated phenyl group may enhance binding to specific receptors, influencing downstream signaling pathways critical for cellular functions.

Research Findings and Case Studies

Comparison with Similar Compounds

N-(4-Fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 12, )

- Structure: Contains a fluorophenylthio group and a quinazolinone core.

- Activity : Exhibits hCA I inhibition with KI = 548.6 nM, attributed to the sulfamoylphenethyl group enhancing enzyme binding.

- Comparison: The target compound lacks the quinazolinone ring but includes a tetrahydro-2H-pyran group, which may improve metabolic stability over the labile quinazolinone system .

2-{[4-(4-Fluorophenyl)-6-(phenylthio)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (Compound 2k, )

- Structure : Features a pyrimidine ring with fluorophenyl and phenylthio substituents.

- Activity : Pyrimidine derivatives often show antitumor or anti-inflammatory activity due to DNA intercalation or kinase inhibition.

- Comparison : The target compound’s tetrahydro-2H-pyran and thiophen-2-yl ethyl groups may offer distinct pharmacokinetic profiles, such as enhanced blood-brain barrier penetration compared to the planar pyrimidine system .

Thiophene-Containing Acetamides

N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()

- Structure : Simplified analog with a bromophenyl and thiophen-2-yl group.

- Activity : Demonstrates antimycobacterial activity, highlighting the role of thiophene in targeting microbial enzymes.

- Comparison : The target compound’s additional tetrahydro-2H-pyran and fluorophenylthio groups likely enhance selectivity and potency by introducing steric bulk and electronic modulation .

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()

- Structure: Contains dual thiophene rings with a cyano substituent.

- Activity: Thiophene derivatives are noted for diverse pharmacological activities, including antimicrobial and anticancer effects.

- Comparison: The target compound’s fluorophenylthio group may confer stronger π-π stacking interactions with biological targets compared to the cyano group .

Heterocyclic Sulfonamide and Oxazole Derivatives

2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide ()

- Structure : Combines oxazole, sulfonyl, and fluorophenyl groups.

- Activity : Sulfonamide and oxazole moieties are associated with enzyme inhibition (e.g., carbonic anhydrase).

2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()

- Structure : Includes a triazole ring linked to thiophene and fluorophenyl.

- Activity: Triazole derivatives are known for antifungal and antiviral properties.

- Comparison : The target compound’s tetrahydro-2H-pyran substituent may offer better solubility than the triazole system, which is prone to crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.